molecular formula C13H24O4 B108112 Diethyl 2-isopropyl-2-propylmalonate CAS No. 62391-98-4

Diethyl 2-isopropyl-2-propylmalonate

Cat. No. B108112
CAS RN: 62391-98-4
M. Wt: 244.33 g/mol
InChI Key: OFOXHBRNNXYCMV-UHFFFAOYSA-N
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Description

Diethyl 2-isopropyl-2-propylmalonate is not directly mentioned in the provided papers. However, the papers discuss various diethyl malonate derivatives, which are structurally related compounds. These derivatives are used as intermediates in the synthesis of a wide range of chemical compounds, including heterocyclic systems, anticancer drugs, and macrocycles .

Synthesis Analysis

The synthesis of diethyl malonate derivatives is a key focus in several studies. For instance, diethyl 2-fluoromalonate ester serves as a building block for synthesizing fluorinated aromatic compounds through nucleophilic aromatic substitution reactions . Another study describes the synthesis of diethyl 2-(2-chloronicotinoyl)malonate, which is an important intermediate for small molecule anticancer drugs, using a two-step process with a total yield of 83.3% . Additionally, diethyl malonate is used in the template synthesis of tetra-aza macrocycles, showcasing its versatility as a reactant .

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives is analyzed in several papers. For example, diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates exhibit different crystal systems and hydrogen bonding patterns, which affect their supramolecular architecture . The conformational aspects of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate are studied in both solid and solution states, providing insights into the diastereotopic characteristics of these compounds .

Chemical Reactions Analysis

The reactivity of diethyl malonate derivatives is explored through various chemical reactions. Diethyl N,N-dimethylaminomethylenemalonate reacts with different nucleophiles to form fused heterocyclic systems . The azomethine ylide formed from diethyl aminomalonate undergoes 1,3-dipolar cycloadditions, yielding mixtures of regioisomers . These studies demonstrate the potential of diethyl malonate derivatives to engage in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives are crucial for their application in synthesis. The papers suggest that these compounds have significant potential as intermediates due to their reactivity and the ability to form stable structures with desirable properties . For example, the solubility and crystalline structure of these compounds can influence their use in pharmaceutical synthesis and materials science.

Scientific Research Applications

1. Synthesis of Fluorooxindole and 2-Fluoro-2-Arylacetic Acid Derivatives

Diethyl 2-fluoromalonate ester, a derivative of Diethyl 2-isopropyl-2-propylmalonate, is used as a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. This process involves nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates, followed by decarboxylation, esterification, and reductive cyclization processes (Harsanyi et al., 2014).

2. Batch-to-Continuous Process Design for Claisen Ester Condensation

Diethyl 2-ethyl-2-phenylmalonate synthesis, a related compound, is used in a novel reactor and process for the industrial production of diethyl 2-ethyl-2-phenylmalonate. This process enables continuous operation, significantly reducing the time and energy consumption compared to batch operations (Zhao et al., 2020).

3. Manufacturable Synthesis of Valproic Acid Conjugates

Diethyl propylmalonate, closely related to Diethyl 2-isopropyl-2-propylmalonate, is used in the efficient synthesis of a chemiluminescent valproic acid conjugate. This demonstrates the potential of such compounds in the preparation of pharmaceutical derivatives (Grote & Chen, 2014).

4. Synthesis of Arylglycines

Diethyl N-Boc-iminomalonate, a derivative, serves as a reactive electrophilic glycine equivalent in the synthesis of aryl N-Boc-aminomalonates and arylglycines, showcasing its role in complex organic synthesis (Calí & Begtrup, 2004).

5. Schiff-base Template Synthesis of Tetra-aza Macrocycles

Diethylmalonate acts as an efficient locking fragment in the Cu II directed synthesis of 14-membered tetra-aza-macrocycles. This illustrates its utility in macrocyclic chemistry and coordination compounds (Fabbrizzi et al., 1996).

6. Synthesis of Novel Electron Donors for Propylene Polymerization

Diethyl malonate is used in synthesizing electron donors, which are subsequently applied to propylene polymerization. This highlights its potential in materials science and polymer chemistry (Guo et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, “Diethyl malonate”, indicates that it is a combustible liquid, causes serious eye irritation, and is harmful to aquatic life . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions for the use and study of “Diethyl 2-isopropyl-2-propylmalonate” are not specified in the available resources .

properties

IUPAC Name

diethyl 2-propan-2-yl-2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOXHBRNNXYCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344756
Record name Diethyl 2-isopropyl-2-propylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-isopropyl-2-propylmalonate

CAS RN

62391-98-4
Record name Diethyl 2-isopropyl-2-propylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethylisopropylmalonate (10.1g) in 15 ml of a 25% solution of HMPT (hexamethylphosphorus triamide) in toluene was added dropwise over 15 minutes to a suspension of sodium hydride (70 mM) in 25% HMPT/toluene (15 ml) at 50°-70° C. N-propyl iodide (17.0g) was then added over 30 minutes at 70°-100° C. and the mixture stirred at 120°-130° C. for 11/2 hours. After cooling, methylated spirits (10 ml) was added and the mixture poured onto a mixture of ice/hydrochloric acid. The product was extracted with ether, the ethereal extracts washed with sodium bicarbonate (X2), then water and dried over anhydrous magnesium sulphate. Removal of the solvent gave diethyl 2-isopropyl-2-propylmalonate as a yellow liquid b.p. 92°-94°/1 mm Hg. 87% yield.
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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HMPT toluene
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15 mL
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17 g
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ice hydrochloric acid
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methylated spirits
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FA Cabrera-Rivera, LG Hernández-Vázquez… - Green and Sustainable …, 2017 - scirp.org
It has been found that microwave assisted decarboxylation of malonic acid derivatives can be achieved under solvent-free and catalyst free conditions. This new method produces the …
Number of citations: 5 www.scirp.org

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